4-Chloro-7-methoxyisoquinoline
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Overview
Description
4-Chloro-7-methoxyisoquinoline is a chemical compound with the molecular formula C10H8ClNO It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 4th position and a methoxy group at the 7th position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methoxyisoquinoline typically involves the chlorination and methoxylation of isoquinoline derivatives. One common method includes the reaction of 7-methoxyquinolin-4(1H)-one with phosphorous oxychloride. The reaction is carried out by heating the mixture for several hours, followed by neutralization with ammonium hydroxide to precipitate the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Products: Various substituted isoquinolines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms of the compound with altered oxidation states.
Scientific Research Applications
4-Chloro-7-methoxyisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methoxyisoquinoline involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets may vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Chloro-7-methoxyquinoline: Similar in structure but with a quinoline ring instead of an isoquinoline ring.
7-Methoxyisoquinoline: Lacks the chlorine atom at the 4th position.
4-Chloroisoquinoline: Lacks the methoxy group at the 7th position.
Uniqueness: 4-Chloro-7-methoxyisoquinoline is unique due to the combination of both chlorine and methoxy substituents on the isoquinoline ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-chloro-7-methoxyisoquinoline |
InChI |
InChI=1S/C10H8ClNO/c1-13-8-2-3-9-7(4-8)5-12-6-10(9)11/h2-6H,1H3 |
InChI Key |
BSCSOLYITJXLKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN=CC(=C2C=C1)Cl |
Origin of Product |
United States |
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